molecular formula C13H16N2O2 B14383729 1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one CAS No. 88263-82-5

1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one

Cat. No.: B14383729
CAS No.: 88263-82-5
M. Wt: 232.28 g/mol
InChI Key: VFHBNRFTDCHJFI-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with a methyl group and a benzoyl group that is further substituted with a methylamino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the pyrrolidinone ring reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the original substituents.

Scientific Research Applications

1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the benzoyl and methylamino substitutions.

    N-Methylpyrrolidin-2-one: Similar structure but lacks the benzoyl group.

    Benzoylpyrrolidin-2-one: Contains the benzoyl group but lacks the methylamino substitution.

Uniqueness: 1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one is unique due to the presence of both the benzoyl and methylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

88263-82-5

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one

InChI

InChI=1S/C13H16N2O2/c1-14-11-6-4-3-5-9(11)12(16)10-7-8-15(2)13(10)17/h3-6,10,14H,7-8H2,1-2H3

InChI Key

VFHBNRFTDCHJFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)C2CCN(C2=O)C

Origin of Product

United States

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